molecular formula C7H6BrN3 B567515 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1313712-39-8

2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B567515
M. Wt: 212.05
InChI Key: IKRRVZLUGWRABG-UHFFFAOYSA-N
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Description

“2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It is an off-white solid and has a molecular weight of 212.05 .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, the class of compounds to which “2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” belongs, has been extensively studied . One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another method uses 2-aminopyridines and nitriles as starting compounds .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” can be represented by the InChI code: 1S/C7H6BrN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” is an off-white solid . It has a storage temperature of 0-5°C .

Scientific Research Applications

Herbicidal Activity

The compound 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has been found to have herbicidal applications. Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, including similar structures, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests potential use in controlling unwanted plant growth in agriculture or landscaping (Moran, 2003).

Synthetic Chemistry

In synthetic chemistry, 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is involved in the synthesis of various heterocyclic compounds. For instance, it's utilized in the synthesis of azolo[a]pyridines, pyrazolo[5,1-c]triazines, 1,3,4-thiadiazoles, and pyridine derivatives. These synthesized compounds play a significant role in pharmaceuticals and materials science due to their structural diversity and biological activities (Potikha, Turelik, & Kovtunenko, 2012).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine have been explored for their antioxidant properties. A study on the antioxidant activity of these derivatives suggests their potential in combating oxidative stress-related diseases. The study specifically highlights certain derivatives for their high antioxidant activity and low toxicity, indicating their promise as therapeutic agents (Smolsky, Мakei, Yanchenko, & Роletai, 2022).

Material Chemistry

In material chemistry, 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives have been studied for their unique electronic and intermolecular interactional characteristics. These characteristics influence their crystal structures significantly, which is crucial for their application in crystal engineering and pharmaceutical development (Chai et al., 2019).

Antibacterial Applications

Compounds synthesized from 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine have been screened for their antibacterial activity. Certain derivatives have shown promising results, indicating their potential use in developing new antibacterial agents. The structure and activity of these compounds have been extensively characterized, providing valuable insights for further pharmaceutical development (Singh, Sexana, Kumar, & Kumar, 2010).

properties

IUPAC Name

2-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRRVZLUGWRABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724896
Record name 2-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

1313712-39-8
Record name 2-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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